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molecular formula C15H23N3O4 B193442 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide CAS No. 246512-44-7

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

Cat. No. B193442
M. Wt: 309.36 g/mol
InChI Key: HFUBNPPCNQAACT-UHFFFAOYSA-N
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Patent
US07705145B2

Procedure details

After repetition of the reduction step, a methylene chloride solution (894.3 kg) containing 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (81.6 kg) was added portionwise to tert-amyl alcohol (186 kg) and the resultant mixture was distilled until the temperature of the distillate reached 57° C. Additional tert-amyl alcohol (726 kg) was added portionwise and distillation was continued until the residual volume of the reaction mixture was approximately 770 liters. Potassium hydroxide (flaked form; 51 kg) was added and the mixture was heated to 79° C. for 4 hours. The resultant mixture was cooled to ambient temperature to provide a solution of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide which was used without being isolated.
Quantity
186 kg
Type
reactant
Reaction Step One
Quantity
81.6 kg
Type
reactant
Reaction Step Two
Quantity
894.3 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)=[CH:6][C:3]=1[C:4]#[N:5].C([OH:27])(CC)(C)C>C(Cl)Cl>[NH2:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH2:13][CH2:14][CH2:15][N:16]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)=[CH:6][C:3]=1[C:4]([NH2:5])=[O:27]

Inputs

Step One
Name
Quantity
186 kg
Type
reactant
Smiles
C(C)(C)(CC)O
Step Two
Name
Quantity
81.6 kg
Type
reactant
Smiles
NC1=C(C#N)C=C(C(=C1)OC)OCCCN1CCOCC1
Name
Quantity
894.3 kg
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
79 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the resultant mixture was distilled until the temperature of the distillate
CUSTOM
Type
CUSTOM
Details
reached 57° C
ADDITION
Type
ADDITION
Details
Additional tert-amyl alcohol (726 kg) was added portionwise
DISTILLATION
Type
DISTILLATION
Details
distillation
ADDITION
Type
ADDITION
Details
Potassium hydroxide (flaked form; 51 kg) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixture was cooled to ambient temperature

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C(=C1)OC)OCCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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